Z-Guggulsterone is a More Potent FXR Antagonist than E-Guggulsterone
In a head-to-head comparison using a cell-based FXR-β-lactamase (bla) reporter assay, (E)-Guggulsterone and (Z)-Guggulsterone showed a significant difference in potency. The Z-isomer is the primary driver of FXR antagonism, exhibiting a lower IC50 value and higher efficacy compared to its E counterpart [1][2]. This differential activity is a critical factor for any study focused on FXR-mediated pathways.
| Evidence Dimension | FXR Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Z-Guggulsterone: 20.03 μM (71% efficacy) |
| Comparator Or Baseline | E-Guggulsterone: 15.88 μM (65% efficacy) |
| Quantified Difference | E-isomer has a 1.26-fold lower IC50 but lower efficacy; Z-isomer is 6% more efficacious. |
| Conditions | FXR-bla (antagonist) cell-based assay in the presence of an agonist. |
Why This Matters
This direct comparison quantifies the isomer-specific potency and efficacy on FXR, essential for researchers requiring precise control over FXR antagonism.
- [1] PMC5124510, Table 2. Compound Name (CASRN) | FXR-bla (antagonist) IC50, μM (Efficacy, %). View Source
- [2] MedChemExpress (MCE) product page for Guggulsterone. (Z-Guggulsterone IC50: 17 μM; E-Guggulsterone IC50: 15 μM). View Source
